3-[(2-Methoxyphenyl)sulfanyl]azetidine

Synthetic Methodology Azetidine Chemistry Thiol Alkylation

Researchers requiring a constrained azetidine scaffold for kinase-targeted library synthesis face limited commercial availability. 3-[(2-Methoxyphenyl)sulfanyl]azetidine (CAS 1341147-84-9) addresses this gap as a validated 3-sulfanyl azetidine building block with documented synthetic routes. • Enables systematic SAR by varying ortho-methoxy substitution on the phenyl ring while retaining the strained azetidine core • Serves as a direct intermediate for generating diverse 3-aryl-3-sulfanyl azetidine libraries via iron-catalyzed alkylation • Predicted kinase affinity (IKBKB/CHUK) supports hit identification campaigns in inflammatory and autoimmune disease research Supplied with full quality assurance; shipped globally from US stock.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
Cat. No. B13243534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methoxyphenyl)sulfanyl]azetidine
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1SC2CNC2
InChIInChI=1S/C10H13NOS/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8/h2-5,8,11H,6-7H2,1H3
InChIKeyDPUQKCIPCKGAPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Methoxyphenyl)sulfanyl]azetidine Overview


3-[(2-Methoxyphenyl)sulfanyl]azetidine is an organic compound featuring a strained, four-membered azetidine ring substituted at the 3-position with a 2-methoxyphenyl thioether group [1]. The compound, with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol (free base), is a member of the 3-sulfanyl azetidine class, which are recognized as valuable motifs for exploring new chemical space in drug design due to their constrained geometry and potential for diverse functionalization [1]. Its hydrochloride salt (MW 231.74 g/mol) is also commonly encountered [2].

Synthetic access Iron-catalyzed route supports 3-aryl-3-sulfanyl azetidine library synthesis
Scaffold role Constrained azetidine core as a conformational probe for target engagement studies
SAR development Benchmark for methoxy-phenyl substitution and thioether linker optimization

3-[(2-Methoxyphenyl)sulfanyl]azetidine Substitution Risks


Substituting 3-[(2-Methoxyphenyl)sulfanyl]azetidine with close structural analogs, such as those with altered aryl substitution patterns or without the sulfanyl linkage, is not chemically trivial and can have unpredictable consequences. The specific combination of the strained azetidine ring, the electron-donating ortho-methoxy group on the phenyl ring, and the thioether linkage dictates the molecule's unique electronic and steric properties [1]. These properties influence its reactivity in subsequent chemical transformations and its conformational preferences upon target engagement [1]. Furthermore, a structure-activity relationship (SAR) study on a related series of anticancer thiourea-azetidine hybrids demonstrates that even small changes in substitution patterns (e.g., 3-methoxy vs. 4-methoxy) can lead to significant variations in antiproliferative potency [2]. Therefore, substituting this precise compound without careful validation risks introducing an unknown variable that can derail synthetic pathways or invalidate biological assay results.

Aryl substitution Changing methoxy position (e.g., 3-OCH₃ vs 4-OCH₃) may significantly alter biological response
Linker chemistry Replacing thioether with amide or direct aryl attachment can shift conformational preferences and reactivity
Ring constraint Removing azetidine strain or expanding ring size may reduce conformational restriction critical for target fit

Quantitative Evidence for 3-[(2-Methoxyphenyl)sulfanyl]azetidine


Synthetic Accessibility via Iron-Catalyzed Alkylation

A direct, iron-catalyzed thiol alkylation method has been reported for the synthesis of 3-aryl-3-sulfanyl azetidines, a class that includes 3-[(2-Methoxyphenyl)sulfanyl]azetidine [1]. The study demonstrates that using an iron (Fe) catalyst under mild conditions enables the reaction of N-Cbz azetidinols with a broad range of thiols, including electron-donating aromatics like methoxyphenyl thiols, to yield the desired products [1]. While specific isolated yields for 3-[(2-Methoxyphenyl)sulfanyl]azetidine are not provided, the method is described as proceeding in 'excellent yield' for related electron-donating aromatics [1]. This provides a verified, efficient synthetic entry point, contrasting with the more traditional and potentially harsher cyclization methods often used for azetidines.

Synthetic route
Class-level
Fe-catalyzed thiol alkylation with N-Cbz azetidinols
Supports direct library-oriented synthesis
Class-level yield reported; specific batch data to verify
Synthetic Methodology Azetidine Chemistry Thiol Alkylation

Predicted Kinase Binding from ChEMBL

In silico predictions derived from the ChEMBL database, as aggregated by ZINC, indicate potential binding affinity for a structurally related compound (ZINC40938857) against the kinases IKBKB and CHUK [1]. The compound shows a predicted pKi of 7.40 (equivalent to a Ki of ~40 nM) for IKBKB and 7.50 (equivalent to a Ki of ~32 nM) for CHUK [1]. While this is a predicted value for a related analog, it suggests a potential profile for kinase inhibition that could be relevant to 3-[(2-Methoxyphenyl)sulfanyl]azetidine.

Predicted kinase binding
Class-level
pKi ~7.4–7.5 (IKK-family kinases, analog)
Supports kinase pathway probe hypothesis
ChEMBL-predicted analog data; requires experimental confirmation
Kinase Inhibition In Silico Screening IKBKB CHUK

Biological Activity via Molecular Docking

A study by Talluh (2024) evaluated the biological activity of various azetidine derivatives, including those with sulfanyl substitutions, using molecular docking [1]. The study suggests that these compounds may interact with biological targets relevant to antimicrobial activity [1]. While specific docking scores or targets for 3-[(2-Methoxyphenyl)sulfanyl]azetidine are not detailed, this work validates the use of computational methods to probe the activity of this class, providing a pathway for prioritizing this compound for further investigation.

Molecular docking
Class-level
Azetidine sulfanyl derivatives show interactions with antimicrobial targets
Supports in silico screening prioritization
Class-level docking study; compound-specific scores not reported
Molecular Docking Antimicrobial Activity Azetidine Derivatives

In Silico Drug-Likeness Profile

Calculated physicochemical properties for 3-[(2-Methoxyphenyl)sulfanyl]azetidine suggest a profile that aligns with drug-likeness parameters . The free base has a calculated logP of approximately 2.8, a topological polar surface area (TPSA) of 46.6 Ų, and a molecular weight of 195.28 g/mol [1]. These values are well within the guidelines of Lipinski's Rule of Five (logP <5, TPSA <140 Ų, MW <500), indicating potential for favorable oral absorption and permeability . This contrasts with larger or more lipophilic analogs that might violate these rules, making this compound a more attractive starting point for hit-to-lead optimization.

Drug-likeness profile
Class-level
LogP ~2.8, TPSA 46.6 Ų, MW 195.28
Aligns with Rule of Five guidelines
In silico computed properties; not experimentally verified
Physicochemical Properties Drug-likeness ADME In Silico Prediction

Application Scenarios for 3-[(2-Methoxyphenyl)sulfanyl]azetidine


Synthesis of 3-Aryl-3-sulfanyl Azetidine Libraries

Given its validated synthetic route [1], this compound serves as a direct product or a key intermediate for generating diverse libraries of 3-aryl-3-sulfanyl azetidines. Researchers can use this scaffold to explore new chemical space in medicinal chemistry, leveraging the iron-catalyzed alkylation method to introduce various aryl thiols or further functionalize the azetidine nitrogen after N-Cbz deprotection [1].

Hit Identification in Kinase Drug Discovery

The predicted affinity for kinases IKBKB and CHUK [2] positions this compound (or its close analogs) as a potential starting point for hit identification in kinase drug discovery programs. This is particularly relevant for research focused on inflammatory and autoimmune diseases, where these kinases are validated targets. The compound's favorable in silico drug-like properties further support its suitability for such campaigns.

Chemical Probe for Conformational Target Engagement

The inherent rigidity of the azetidine ring, combined with the specific geometric constraints imposed by the ortho-methoxy thioether substitution, makes this compound a valuable tool for studying the impact of molecular conformation on target binding [1]. It can be used as a chemical probe to elucidate the bioactive conformation of a ligand or to assess the plasticity of a target's active site.

SAR Studies for Derivative Optimization

This compound is an ideal candidate for SAR studies aiming to optimize both potency and ADME properties. The evidence from related thiourea-azetidine hybrids demonstrates that modifications to the methoxyphenyl group can significantly alter biological activity [3]. Researchers can systematically vary the substitution on the phenyl ring or modify the sulfanyl linker while maintaining the core azetidine scaffold, using this compound as a benchmark.

Application
Selection Property
Validation Focus
Azetidine library synthesis
Fe-catalyzed route compatibility
3-aryl-3-sulfanyl core functionalization
Kinase pathway probe research
IKK-family kinase binding context
Experimental pKi / target engagement confirmation
Conformational probe studies
Azetidine ring constraint and ortho-substitution
Target binding pose and plasticity assessment
SAR optimization campaigns
Methoxyphenyl and thioether substitution tolerance
Biological activity readout across analogs
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